(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a triazole ring, a difluorophenyl group, and an amino alcohol moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the difluorophenyl group through a nucleophilic substitution reaction. The final step involves the addition of the amino alcohol moiety under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol moiety can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique structure and reactivity profile make it a candidate for developing new drugs, particularly in the fields of oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL involves its interaction with specific molecular targets. The triazole ring and difluorophenyl group are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are well-known antifungal agents.
Difluorophenyl derivatives: Compounds like difluorophenylalanine and difluorophenylhydrazine exhibit similar chemical properties due to the presence of the difluorophenyl group.
Uniqueness
What sets this compound apart is its chiral nature and the combination of functional groups. This unique structure provides distinct reactivity and binding properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2R,3R)-3-amino-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N4O/c1-8(15)12(19,5-18-7-16-6-17-18)10-3-2-9(13)4-11(10)14/h2-4,6-8,19H,5,15H2,1H3/t8-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRHCBVCBRGQHN-PRHODGIISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450184 |
Source
|
Record name | (2R,3R)-3-Amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126916-57-2 |
Source
|
Record name | (2R,3R)-3-Amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.